6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

描述

Structural Characterization of 6-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Molecular Architecture and Isomerism

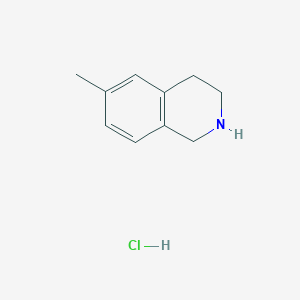

This compound exhibits a distinctive molecular architecture characterized by a partially saturated isoquinoline ring system with a methyl substituent at the 6-position. The compound possesses the molecular formula C10H14ClN and a molecular weight of 183.68 grams per mole, representing the hydrochloride salt of the parent tetrahydroisoquinoline base. The structural framework consists of a benzene ring fused to a partially saturated pyridine ring, with the nitrogen atom protonated and associated with a chloride counterion.

The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the systematic nomenclature that describes the position of the methyl group and the degree of saturation within the isoquinoline system. The compound's Simplified Molecular Input Line Entry System representation is CC1=CC2=C(CNCC2)C=C1.Cl, which illustrates the connectivity pattern and the presence of the chloride ion.

The stereochemical considerations for this compound involve the potential for isomerism at the nitrogen-containing six-membered ring. The tetrahydroisoquinoline core can adopt different conformational states, with the nitrogen atom capable of existing in various protonation states depending on the chemical environment. The hydrochloride salt formation ensures consistent protonation of the nitrogen center, which significantly influences the compound's physical and chemical properties.

The molecular geometry exhibits characteristic features of tetrahydroisoquinoline derivatives, including bond angles and distances that reflect the partially aromatic nature of the system. The methyl group at the 6-position introduces steric considerations that influence the overall molecular conformation and reactivity patterns. The presence of the chloride counterion creates ionic interactions that contribute to the compound's enhanced water solubility compared to the neutral base form.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound provide fundamental insights into the solid-state structure and intermolecular interactions that govern its physical properties. The hydrochloride salt formation creates a crystal lattice stabilized by ionic interactions between the protonated nitrogen center and the chloride anions, supplemented by hydrogen bonding networks and van der Waals forces.

The crystal packing arrangements reveal systematic organization patterns where the ionic character of the hydrochloride salt influences the three-dimensional arrangement of molecules within the unit cell. The protonated nitrogen atoms form hydrogen bonds with the chloride ions, creating chains or networks that extend throughout the crystal structure. These interactions contribute significantly to the enhanced thermal stability and modified solubility characteristics observed for the hydrochloride salt compared to the free base.

Conformational analysis of the tetrahydroisoquinoline ring system demonstrates the flexibility inherent in the partially saturated six-membered ring. The nitrogen-containing ring can adopt chair, boat, or intermediate conformations, with the preferred geometry influenced by the ionic interactions present in the hydrochloride salt. The aromatic benzene ring maintains planarity, while the saturated portion exhibits conformational mobility that affects the overall molecular shape and intermolecular interactions.

The unit cell parameters and space group symmetry provide quantitative measures of the crystalline organization. These parameters influence important physical properties such as density, refractive index, and mechanical characteristics. The asymmetric unit typically contains one formula unit of the hydrochloride salt, though variations may occur depending on specific crystallization conditions and polymorphic forms.

Temperature-dependent structural studies reveal thermal expansion coefficients and potential phase transitions that are relevant for compound storage and handling. The ionic nature of the hydrochloride salt generally provides enhanced thermal stability compared to organic compounds held together solely by weaker intermolecular forces.

Spectroscopic Identification Techniques

Spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. These methods collectively establish the identity, purity, and structural integrity of the compound across different analytical dimensions.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed structural elucidation of this compound through analysis of proton and carbon-13 environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signal patterns that reflect the unique chemical environments within the tetrahydroisoquinoline framework.

The aromatic proton signals appear in the downfield region, typically between 6.5 and 7.5 parts per million, corresponding to the hydrogen atoms on the benzene ring portion of the isoquinoline system. The methyl group at the 6-position generates a singlet signal around 2.3 parts per million, representing the three equivalent protons attached to the aromatic ring. The integration ratio confirms the presence of three hydrogen atoms in this environment.

The aliphatic proton signals from the saturated ring portion appear in the upfield region between 2.5 and 4.0 parts per million. These signals often exhibit complex splitting patterns due to vicinal coupling interactions between adjacent methylene groups. The protonated nitrogen center in the hydrochloride salt influences the chemical shift positions of nearby protons, particularly those at the 1-position of the tetrahydroisoquinoline ring.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of carbon environments. The aromatic carbon signals appear between 110 and 140 parts per million, with the methyl-substituted carbon showing characteristic upfield shifts compared to unsubstituted positions. The aliphatic carbon signals from the saturated ring appear between 20 and 60 parts per million, with specific chemical shift values dependent on their proximity to the nitrogen center and the aromatic system.

The following table summarizes representative Nuclear Magnetic Resonance data for key structural elements:

| Structural Element | Proton Chemical Shift (ppm) | Carbon-13 Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic protons | 6.5-7.5 | 110-140 | Complex |

| Methyl group | 2.3 | 21-22 | Singlet |

| N-CH2 protons | 3.0-3.5 | 45-50 | Triplet |

| Ring CH2 protons | 2.6-2.9 | 25-30 | Multiplet |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of this compound reveals characteristic fragmentation patterns that provide definitive molecular weight confirmation and structural insights. The molecular ion peak appears at mass-to-charge ratio 147, corresponding to the protonated form of the organic cation [M+H]+, while the hydrochloride salt shows the expected molecular weight of 183.68 when analyzed under appropriate ionization conditions.

The fragmentation pathways exhibit systematic loss patterns characteristic of tetrahydroisoquinoline derivatives. Common fragmentations include loss of methyl groups, ring contractions, and nitrogen-containing fragment formations. The base peak often corresponds to fragments retaining the aromatic ring system with the methyl substituent, reflecting the stability of this structural unit under electron impact conditions.

Electrospray ionization mass spectrometry provides soft ionization conditions that preserve the molecular ion while generating minimal fragmentation. This technique proves particularly valuable for molecular weight determination and purity assessment of the hydrochloride salt. The ionization process readily generates the protonated molecular ion, facilitating accurate mass measurements and isotope pattern analysis.

Tandem mass spectrometry experiments reveal detailed fragmentation mechanisms through collision-induced dissociation studies. These experiments provide structural confirmation by generating characteristic product ions that correspond to specific bond cleavages within the tetrahydroisoquinoline framework. The fragmentation patterns serve as fingerprints for compound identification and structural verification.

Infrared Vibrational Profile Analysis

Infrared spectroscopy of this compound provides detailed information about molecular vibrations and functional group identification. The spectrum exhibits characteristic absorption bands that correspond to specific bond stretching and bending modes within the molecule.

The aromatic carbon-hydrogen stretching vibrations appear in the region between 3000 and 3100 wavenumbers, representing the hydrogen atoms bonded to the benzene ring. These bands exhibit characteristic intensities and splitting patterns that reflect the substitution pattern on the aromatic system. The methyl group carbon-hydrogen stretching modes appear around 2900-3000 wavenumbers, showing the typical aliphatic carbon-hydrogen vibrational frequencies.

The nitrogen-hydrogen stretching vibration of the protonated nitrogen center appears as a broad absorption in the 2400-3200 wavenumber region, characteristic of ammonium salt formations. This band provides direct evidence for the hydrochloride salt structure and distinguishes it from the neutral base form. The breadth and intensity of this absorption reflect the ionic character and hydrogen bonding interactions present in the solid state.

Aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400-1600 wavenumber region, providing information about the benzene ring framework and the degree of conjugation within the isoquinoline system. The bending modes of aromatic carbon-hydrogen bonds appear in the 1000-1300 wavenumber region, offering additional confirmation of the aromatic substitution pattern.

The following table presents characteristic infrared absorption frequencies:

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aromatic C-H stretch | 3000-3100 | Medium | Benzene ring |

| Aliphatic C-H stretch | 2900-3000 | Strong | Methyl and methylene |

| N-H stretch | 2400-3200 | Broad, medium | Protonated nitrogen |

| Aromatic C=C stretch | 1500-1600 | Strong | Ring vibrations |

| C-H bending | 1000-1300 | Variable | Ring and methyl |

属性

IUPAC Name |

6-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-2-3-10-7-11-5-4-9(10)6-8;/h2-3,6,11H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYUCFMJAXNYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CNCC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696289 | |

| Record name | 6-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41565-81-5 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41565-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Pictet-Spengler Cyclization Route

The most widely employed synthetic approach to 6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is the Pictet-Spengler reaction. This method involves the condensation of a 2-phenylethylamine derivative with an aldehyde, forming an iminium ion intermediate that undergoes intramolecular cyclization to yield the tetrahydroisoquinoline core.

-

- Typically performed under acidic conditions, often using hydrochloric acid as the catalyst.

- The reaction temperature ranges from room temperature up to about 100 °C, depending on substrate reactivity.

- Solvents such as methanol, water, or mixtures thereof are commonly used.

-

- Continuous flow reactors have been employed for scale-up to maintain consistent reaction conditions and improve yield.

- Microwave-assisted synthesis has been explored to accelerate the cyclization step and enhance reaction efficiency.

-

- The crude tetrahydroisoquinoline is converted into its hydrochloride salt by treatment with concentrated aqueous hydrochloric acid, typically maintaining the temperature below 30 °C to control crystallization.

- Purification is achieved by recrystallization from solvents such as isopropanol or ethanol.

Bischler-Napieralski Cyclization Followed by Methylation and Hydrochlorination

An alternative synthetic route involves the Bischler-Napieralski reaction, which cyclizes β-phenylethylamides to dihydroisoquinolines, followed by reduction and methylation steps to introduce the 6-methyl substituent and convert the intermediate to the final hydrochloride salt.

-

- Formation of the amide precursor from 2-phenylethylamine derivatives.

- Cyclodehydration using reagents such as phosphorus oxychloride (POCl3) or phosphoryl chloride under controlled temperature (usually 90–120 °C).

- Catalytic hydrogenation to reduce the dihydroisoquinoline to tetrahydroisoquinoline.

- Methylation at the 6-position using methylating agents.

- Final conversion to hydrochloride salt by treatment with HCl.

-

- Quantum chemical calculations (e.g., density functional theory) have been applied to optimize reaction pathways, solvent choice, and temperature to maximize yield and purity.

Halogenated Precursor Cyclization and Salt Formation

A patented process describes preparation starting from halogenated phenylethylamine derivatives (e.g., chlorinated or brominated), which undergo cyclization at temperatures between 90 °C and 125 °C in organic solvents such as isopropanol or decalin.

-

- Use of granular aluminum chloride (AlCl3) as a catalyst in suspension at elevated temperatures (~80 °C).

- Addition of hydrochloride salt portions over time, with evolution of HCl gas indicating reaction progress.

- Long reaction times (up to 46 hours) at 100–105 °C to complete cyclization.

- Azeotropic removal of water followed by recrystallization from isopropanol to obtain the hydrochloride salt.

-

- High purity crystalline product.

- Controlled crystallization by gradual cooling from reflux to 0 °C.

Multi-Step Synthetic Sequences Involving Protoalkaloid Intermediates

More complex synthetic sequences have been reported involving the formation of protoalkaloid intermediates from substituted phenylethylamines and aldehydes or acids, followed by catalytic hydrogenation, Bischler-Napieralski cyclization, asymmetric transfer hydrogenation (ATH), and reductive amination to yield the target compound.

-

- Condensation of 2-(3,4-dimethoxyphenyl)ethylamine with phenylprop-2-enoic acid to form protoalkaloid intermediate.

- Catalytic hydrogenation to reduce double bonds.

- Bischler-Napieralski cyclization to form isoquinoline moiety.

- ATH using chiral catalysts (e.g., (R,R)-RuTsDPEN) for stereoselective reduction.

- Reductive amination to finalize the 6-methyl substitution.

-

- Each step is optimized for high yield (often >80%) and stereochemical control.

- Final purification involves recrystallization and chromatographic techniques.

Reaction Conditions and Purification Summary Table

| Step | Conditions/Agents | Temperature Range (°C) | Solvent(s) | Notes |

|---|---|---|---|---|

| Pictet-Spengler Cyclization | Phenylethylamine + aldehyde + HCl | 25–100 | Methanol, water | Acid catalysis, iminium intermediate |

| Bischler-Napieralski Reaction | POCl3 or similar cyclodehydrating agent | 90–120 | Dichloromethane, decalin | Followed by hydrogenation and methylation |

| Halogenated Precursor Route | AlCl3 catalyst, halogenated amine salt | 80–105 | Isopropanol, decalin | Long reaction times, HCl salt crystallization |

| Multi-step Protoalkaloid Route | Catalytic hydrogenation, ATH, reductive amination | 25–100 | Methanol, water, others | Chiral catalysts for stereoselectivity |

Characterization and Quality Control

-

- Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy to verify the tetrahydroisoquinoline core and methyl substitution at position 6.

- Mass spectrometry and Fourier-transform infrared spectroscopy (FT-IR) for molecular weight and functional group confirmation.

-

- High-performance liquid chromatography (HPLC) with UV detection at ~254 nm.

- Recrystallization techniques to achieve high purity crystalline hydrochloride salt.

-

- Stability tested under various pH (2–9) and temperature (4–40 °C) conditions.

- Solubility assessed in polar solvents such as water and methanol.

Research Findings and Optimization Insights

- Reaction temperatures in cyclization steps critically affect yield and purity; optimal ranges are generally 90–110 °C.

- Use of isopropanol as solvent enables efficient crystallization of the hydrochloride salt.

- Controlled addition of hydrochloric acid and slow cooling improve salt crystallinity and reduce impurities.

- Computational chemistry tools have been successfully applied to predict and optimize reaction pathways, reducing experimental trial and error.

- Microwave-assisted synthesis and continuous flow reactors represent promising industrial-scale improvements for reaction efficiency and reproducibility.

化学反应分析

Types of Reactions: 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated tetrahydroisoquinoline analogs.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

科学研究应用

Pharmaceutical Development

Overview

The compound serves as a crucial precursor in the synthesis of various pharmaceuticals. Its structural similarity to naturally occurring alkaloids allows it to be utilized in developing drugs targeting neurological disorders, such as Parkinson's disease and Alzheimer's disease .

Case Study: Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In studies involving animal models of Parkinson's disease, it has shown potential in mitigating neurodegeneration by influencing neurotransmitter systems .

Neuroprotective Studies

Mechanisms of Action

The neuroprotective effects are hypothesized to stem from its ability to modulate dopaminergic pathways and reduce oxidative stress in neuronal cells. This makes it a candidate for further investigation as a therapeutic agent against neurodegenerative diseases .

Analytical Chemistry

Use as a Reference Material

In analytical chemistry, this compound is utilized as a standard reference material for quantifying similar compounds in complex biological mixtures. It aids in ensuring the accuracy of various analytical methods such as liquid chromatography-mass spectrometry (LC-MS) .

| Application | Methodology | Outcome |

|---|---|---|

| Quantification | LC-MS | Accurate measurement of TIQ levels |

| Method Validation | Comparison with known standards | High precision and reliability |

Biochemical Research

Interactions with Neurotransmitter Systems

The compound is employed in biochemical assays to study its interactions with neurotransmitter systems. This research enhances the understanding of synaptic functions and the potential development of new therapeutic strategies for treating mood disorders and cognitive impairments .

Natural Product Synthesis

Role in Synthesis

this compound plays a pivotal role in synthesizing natural products and derivatives with therapeutic potential. Its versatility allows chemists to modify its structure to create novel compounds that may exhibit enhanced biological activity .

作用机制

The mechanism of action of 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It is known to modulate the activity of dopaminergic neurons by affecting dopamine metabolism and receptor binding. The compound can act as a competitive inhibitor of dopamine receptors, thereby influencing neurotransmitter release and signaling pathways .

相似化合物的比较

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural Modifications and Physicochemical Properties

The biological activity and physicochemical properties of THIQ derivatives are highly dependent on substituents at the 6-, 7-, and 1-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Pharmacological and Functional Differences

Blood-Brain Barrier (BBB) Penetration

- 6-Methyl-THIQ : The methyl group provides moderate lipophilicity, facilitating BBB penetration while avoiding excessive accumulation .

- 6,7-Dimethoxy-THIQ : Demonstrated to inhibit P-glycoprotein (Pgp), enhancing drug delivery across the BBB in glioblastoma models .

Neurotransmitter Interactions

生物活性

6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which encompasses a variety of biologically active substances. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H12ClN

- Molecular Weight : 187.66 g/mol

- Structure : The compound features a methyl group at the 6-position of the tetrahydroisoquinoline structure, influencing its chemical reactivity and biological properties.

Tetrahydroisoquinolines interact with various biological targets, including neurotransmitter receptors and enzymes. The exact mechanisms for this compound are still under investigation but are believed to involve:

- Dopamine Receptor Modulation : THIQ derivatives have shown affinity for dopamine receptors, particularly D2 receptors, which are implicated in neuropsychiatric disorders.

- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, potentially protecting against oxidative stress in neural tissues.

Neuropharmacological Effects

Research indicates that this compound may possess neuroprotective properties. It has been studied in models of neurodegenerative diseases such as Parkinson's disease:

- Case Study : In animal models treated with MPTP (a neurotoxin), THIQ derivatives demonstrated a reduction in neurodegeneration markers and improved motor function .

Antimicrobial Activity

Tetrahydroisoquinoline derivatives have also been evaluated for their antimicrobial properties:

- Study Findings : Various THIQ compounds exhibited activity against a range of pathogens including bacteria and fungi. The presence of different functional groups significantly influenced their efficacy .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroisoquinolines is closely related to their structural characteristics. Modifications at various positions on the isoquinoline ring can enhance or diminish biological efficacy:

- Table 1: Structure-Activity Relationships

| Compound | Substituent | Biological Activity | Reference |

|---|---|---|---|

| 6-Methyl-THIQ | Methyl (C6) | Neuroprotective | |

| 7-Bromo-THIQ | Bromo (C7) | Antimicrobial | |

| 1-Methyl-THIQ | Methyl (C1) | Dopamine Receptor Agonist |

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

- Absorption and Distribution : Preliminary studies suggest moderate absorption rates and distribution in brain tissues.

- Metabolism : The compound undergoes metabolic transformations that can affect its bioavailability and efficacy.

Future Directions

Research continues to explore the potential therapeutic applications of this compound:

- Neurodegenerative Disorders : Ongoing studies aim to elucidate its role in treating conditions like Parkinson's disease and Alzheimer's disease.

- Development of Analogues : Novel analogues are being synthesized to enhance biological activity and reduce side effects.

常见问题

Q. What are the recommended synthetic routes for 6-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as the Pictet-Spengler cyclization or Bischler-Napieralski reaction, followed by methylation and hydrochlorination. Computational tools like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, enabling optimization of solvent systems, temperature, and catalysts. For example, reaction path search methods (as used in ICReDD’s approach) reduce trial-and-error experimentation by integrating computational modeling with empirical validation . Post-synthesis, purification via recrystallization or chromatography (HPLC) ensures high purity, with characterization using NMR (¹H/¹³C), FT-IR, and mass spectrometry .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key steps include:

- Structural Confirmation : Use ¹H/¹³C NMR to verify the methyl group at position 6 and the tetrahydroisoquinoline backbone. Compare spectral data with analogs like 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline hydrochloride (MM0081.05), which shares structural similarities .

- Purity Analysis : Employ HPLC with UV detection (λ ~254 nm) and reference standards (e.g., USP/EP guidelines) to quantify impurities.

- Solubility and Stability : Test solubility in polar solvents (water, methanol) and assess stability under varying pH (2–9) and temperatures (4°C to 40°C). Stability studies should track degradation products via accelerated aging experiments .

Q. What experimental protocols are critical for evaluating the compound’s stability in aqueous solutions?

- Methodological Answer : Conduct forced degradation studies under:

- Acidic/alkaline conditions : Incubate at 37°C for 24–72 hours in HCl/NaOH (0.1–1 M).

- Oxidative stress : Use H₂O₂ (3–30%) to simulate oxidative degradation.

- Light exposure : Follow ICH Q1B guidelines for photostability testing.

Monitor degradation via LC-MS to identify byproducts (e.g., oxidation at the methyl group or ring-opening). Store the compound at +5°C in amber vials to minimize hydrolysis and photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity and computational predictions for this compound?

- Methodological Answer : Discrepancies often arise from:

- Solvent effects : Simulate solvation models (e.g., COSMO-RS) to adjust docking scores.

- Metabolic interference : Use hepatocyte microsomes to assess first-pass metabolism.

- Receptor plasticity : Perform molecular dynamics simulations (e.g., GROMACS) to model receptor flexibility.

Validate predictions with functional assays (e.g., enzyme inhibition kinetics or receptor binding studies using radiolabeled ligands). Cross-reference with structurally related compounds like 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-tetrahydroisoquinoline hydrochloride (T67325), which has known receptor affinities .

Q. What advanced strategies can optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose or cellulose derivatives) or employ enzymatic resolution with lipases.

- Asymmetric catalysis : Apply chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions to enhance stereoselectivity.

- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid).

Monitor enantiomeric excess (ee) via chiral GC or polarimetry, and compare with standards like (S)-(−)-6,7-dimethoxy-tetrahydroisoquinoline-3-carboxylic acid hydrochloride .

Q. How can researchers design comparative studies to evaluate the biological activity of 6-methyl derivatives against other tetrahydroisoquinoline analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substitutions at positions 6 (methyl vs. methoxy) and 2 (alkyl groups).

- Assay Design : Use high-throughput screening (HTS) for receptor binding (e.g., α-adrenergic or opioid receptors) and functional assays (cAMP modulation).

- Data Normalization : Express activity relative to positive controls (e.g., oxycodone hydrochloride for opioid receptor studies) .

- Statistical Analysis : Apply multivariate regression to correlate substituent effects (e.g., Hammett σ values) with bioactivity.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity across studies?

- Methodological Answer : Potential sources of variability include:

- Purity discrepancies : Re-analyze batches via LC-MS and exclude studies using non-certified standards.

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO), incubation times, and buffer compositions.

- Pharmacokinetic factors : Measure plasma protein binding and tissue distribution in vivo.

Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. functional Ca²⁺ flux assays) .

Key Physicochemical Properties (Referenced from )

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₂·HCl | |

| Molecular Weight | 215.68 g/mol | |

| SMILES | Cl.CN1CC(O)c2cc(O)ccc2C1 | |

| Storage Conditions | +5°C, protected from light and moisture | |

| Degradation Products | Hydrolyzed or oxidized derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。